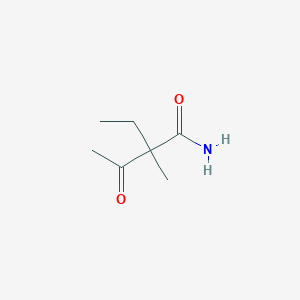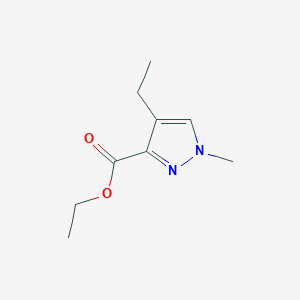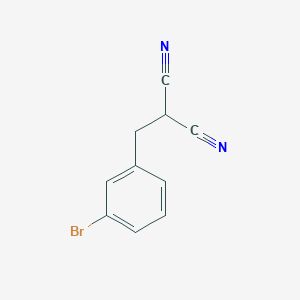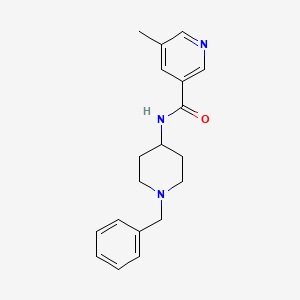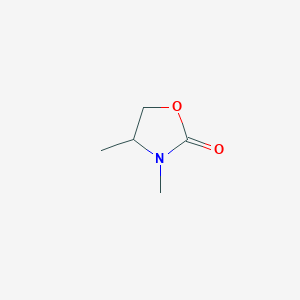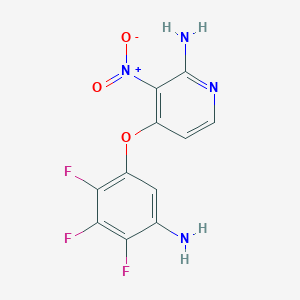![molecular formula C13H14N2O3 B8285075 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione](/img/structure/B8285075.png)
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione
Overview
Description
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazolidine ring, and a propenyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isocyanate with an appropriate amine, followed by the addition of an allyl alcohol derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under reflux to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Scientific Research Applications
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylimidazolidine-2,5-dione: Lacks the propenyloxy substituent, resulting in different chemical properties.
4-[(2-Propenyloxy)methyl]imidazolidine-2,5-dione: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is unique due to the presence of both the phenyl and propenyloxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-phenyl-5-(prop-2-enoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-2-8-18-9-13(10-6-4-3-5-7-10)11(16)14-12(17)15-13/h2-7H,1,8-9H2,(H2,14,15,16,17) |
InChI Key |
JAYSRIKCRHFZJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
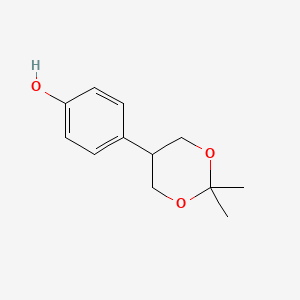
![8-Benzyl-2,3,8-triaza-spiro[4.5]dec-2-ene](/img/structure/B8285017.png)
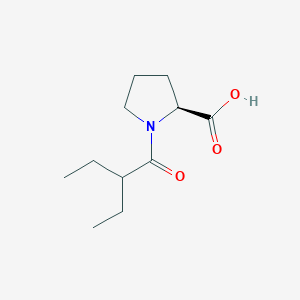
![Methyl 3-hydroxy-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8285027.png)
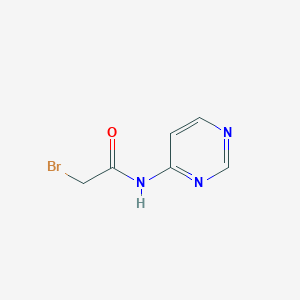
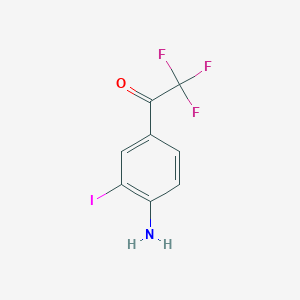
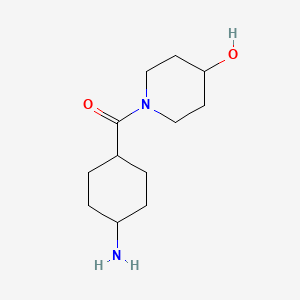
![1-Azabicyclo[3.2.1]octan-5-ol](/img/structure/B8285054.png)
